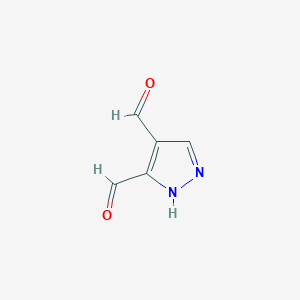
1H-Pyrazole-3,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O2 It features a pyrazole ring substituted with two aldehyde groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a hydrazone precursor undergoes cyclization and formylation. This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrazole-3,4-dicarboxylic acid.
Reduction: 1H-Pyrazole-3,4-dimethanol.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-3,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-Pyrazole-4-carbaldehyde: Similar structure but with only one aldehyde group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Features methyl groups at positions 3 and 5, altering its reactivity and properties.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with different biological activities and applications.
Uniqueness: 1H-Pyrazole-3,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide multiple sites for chemical modification. This dual functionality enhances its versatility in synthetic applications and allows for the creation of diverse derivatives with tailored properties.
Conclusion
This compound is a valuable compound in organic chemistry, offering a range of synthetic possibilities and applications in various scientific fields Its unique structure and reactivity make it a key intermediate for developing new materials and bioactive molecules
Properties
CAS No. |
33090-48-1 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
1H-pyrazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7) |
InChI Key |
TXXFIWSYDDTMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
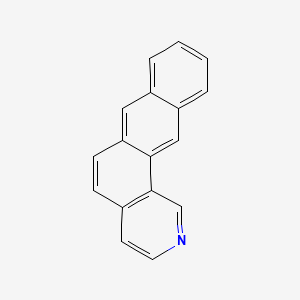
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
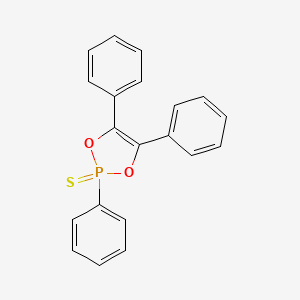

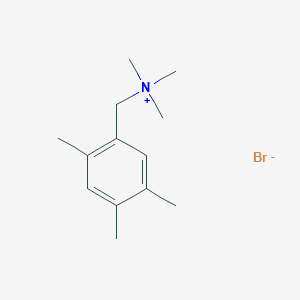


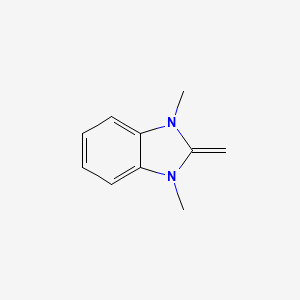
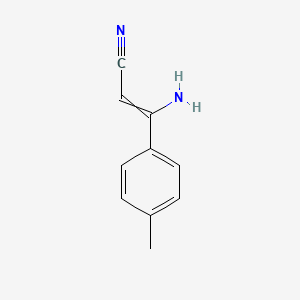
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)

